molecular formula C14H21BINO5 B1402957 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2096997-18-9

3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1402957
M. Wt: 421.04 g/mol
InChI Key: LXGVFZIBTUMAKC-UHFFFAOYSA-N
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Description

3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (ITMP) is a heterocyclic compound that has been studied for its potential applications in a wide range of scientific research fields. ITMP is a relatively new compound, and its structure and synthesis method are still being explored and developed.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Boric Acid Ester Intermediates : A three-step substitution reaction produces compounds related to 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These compounds' structures are confirmed using techniques like FTIR, NMR, and mass spectrometry, and single crystal X-ray diffraction is used for crystallographic analysis (Huang et al., 2021).

  • Density Functional Theory (DFT) Applications : DFT is utilized to calculate the molecular structures of these compounds, comparing these calculations with X-ray diffraction values to analyze conformation and physicochemical properties (Huang et al., 2021).

Crystallography and Molecular Orbitals

  • Structural Differences in Pyridinylboron Derivatives : Analysis of the structure of a pyridin-2-ylboron derivative, a compound structurally similar to 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reveals differences in molecular orientation and bond angles, impacting chemical reactivity and stability. Ab initio calculations of molecular orbitals are used to correlate these structural differences with chemical behavior (Sopková-de Oliveira Santos et al., 2003).

Electrophilic Fluorination

  • Synthesis of Dopamine D4 Receptor Imaging Agents : Electrophilic fluorination of a trimethylstannyl precursor, related to 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been used to synthesize imaging agents for dopamine D4 receptors. This synthesis involves palladium catalysis and utilizes radiolabeling for potential medical applications (Eskola et al., 2002).

Catalytic Processes

  • Catalytic Enantioselective Reduction : Research into catalytic enantioselective borane reduction of benzyl oximes, using compounds structurally related to 3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been explored for the preparation of chiral pyridyl amines. Such processes are significant in asymmetric synthesis and pharmaceutical chemistry (Huang, Ortiz-Marciales, & Hughes, 2011).

properties

IUPAC Name

3-iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BINO5/c1-13(2)14(3,4)22-15(21-13)8-9(16)11(19-6)17-12(20-7)10(8)18-5/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGVFZIBTUMAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC(=C2I)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BINO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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